
Interiorin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interiorin D is a natural product belonging to the class of phenylpropanoids and lignans. It is primarily derived from the plant species Kadsura heteroclita, which is part of the Schisandraceae family . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Interiorin D involves complex organic reactions. One of the key steps in its synthesis is the intramolecular radical spirocyclisation reaction, which mimics a crucial step in the proposed biosynthesis of the interiorins . This reaction involves the formation of a dibenzocyclooctadiene lignan structure, which is characteristic of this compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction of the compound from the stems of Kadsura heteroclita. The extraction process involves the use of ethanol to obtain the active constituents, followed by purification using techniques such as high-resolution ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Interiorin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Interiorin D has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis of lignans and phenylpropanoids.
Industry: The compound is also used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Interiorin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage to cells . Additionally, this compound may influence the expression of genes involved in inflammation, further contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison: Interiorin D shares structural similarities with other lignans such as heteroclitin D, interiorin C, and heteroclitin G. it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities . For instance, while all these compounds exhibit antioxidant properties, this compound has been found to have superior blood tonic efficacy compared to its counterparts .
Eigenschaften
Molekularformel |
C29H28O8 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) benzoate |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20(30)24(32-3)27(33-4)29(18)13-34-26-22(29)19(12-21-25(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3 |
InChI-Schlüssel |
CDTXQJPXMUPNAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


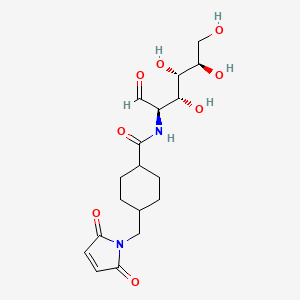
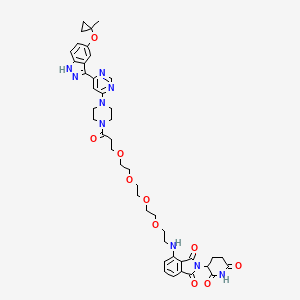
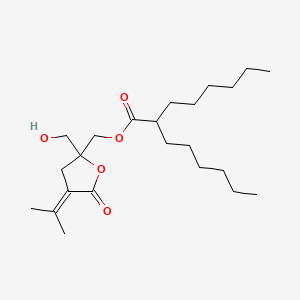
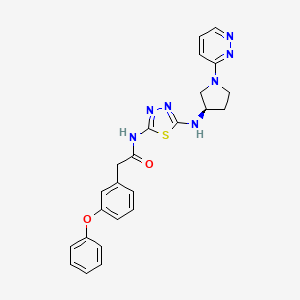
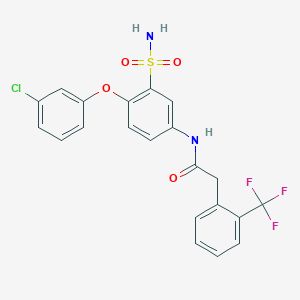
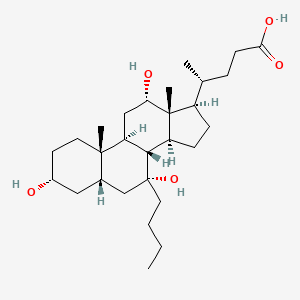
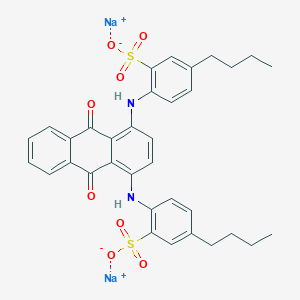
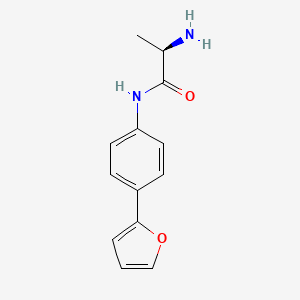

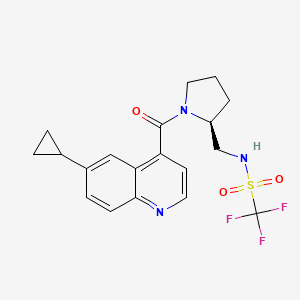


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
